molecular formula C46H60N12O13 B180131 (4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid CAS No. 171926-86-6

(4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid

Número de catálogo: B180131
Número CAS: 171926-86-6
Peso molecular: 989 g/mol
Clave InChI: SKHWHIYXXIPSAJ-KFAPUTSFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid” is a highly complex peptide derivative characterized by multiple indole moieties, amide linkages, and a branched backbone. The compound’s synthesis likely involves multi-step solid-phase or solution-phase coupling, utilizing reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and carbodiimides to form amide bonds . However, its structural complexity may result in challenges related to synthetic accessibility, solubility, and bioavailability compared to simpler analogs .

Propiedades

IUPAC Name

(4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H60N12O13/c1-23(2)14-33(55-37(60)21-52-43(67)32(12-13-40(63)64)58-42(66)29(47)17-36(48)59)44(68)53-22-38(61)56-34(15-25-18-49-30-10-6-4-8-27(25)30)45(69)54-24(3)41(65)51-20-39(62)57-35(46(70)71)16-26-19-50-31-11-7-5-9-28(26)31/h4-11,18-19,23-24,29,32-35,49-50H,12-17,20-22,47H2,1-3H3,(H2,48,59)(H,51,65)(H,52,67)(H,53,68)(H,54,69)(H,55,60)(H,56,61)(H,57,62)(H,58,66)(H,63,64)(H,70,71)/t24-,29-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHWHIYXXIPSAJ-KFAPUTSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H60N12O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with anchoring the C-terminal amino acid to a solid support. Polystyrene-based resins, such as 2-chlorotrityl chloride, are preferred for their high loading capacity (0.2–0.6 mmol/g) and compatibility with acid-labile protection strategies. The first residue, typically a protected aspartic acid derivative, is attached via its carboxyl group under mild basic conditions (e.g., 2,4,6-collidine in dichloromethane). This step ensures minimal racemization and quantitative resin activation.

Iterative Deprotection and Coupling Cycles

Each subsequent amino acid is added via Fmoc/t-Bu chemistry:

  • Deprotection : Fmoc removal using 20% piperidine in DMF.

  • Activation : Carbodiimide reagents (e.g., HBTU/HOBt) facilitate amide bond formation, with excess reagents (3–5 equiv) ensuring >99% coupling efficiency.

  • Washing : Residual reagents are removed via DMF and dichloromethane rinses.

For sterically hindered residues (e.g., valine or leucine), double coupling or elevated temperatures (40–50°C) may be employed.

Key Synthetic Challenges and Optimizations

Aggregation and Incomplete Coupling

The peptide’s length (12 residues) and hydrophobic indole motifs increase aggregation risk. Strategies to enhance solvation include:

  • Backbone amide protection : Using pseudoproline dipeptides at sterically demanding positions.

  • Ultrasound-assisted coupling : Applying acoustic energy to improve resin swelling and reagent diffusion.

Asparagine Side Chain Stability

The (2S)-2,4-diamino-4-oxobutanoyl (asparagine) residue is prone to dehydration. Trityl (Trt) protection of the side chain amide prevents β-lactam formation during SPPS. Trt is cleaved concomitantly with resin cleavage using TFA.

Cleavage and Global Deprotection

Resin Cleavage Conditions

The peptide-resin linkage is cleaved using a mixture of hexafluoroisopropanol (HFIP) and dichloromethane (20:80 v/v), selectively releasing the peptide while retaining side-chain protections. For final deprotection, TFA-based cocktails (e.g., TFA:H2O:TIPS, 95:2.5:2.5) remove Boc, Trt, and tert-butyl groups in a single step.

Scavenger Systems

  • For indole protection : 1,2-ethanedithiol (EDT) is avoided due to potential thiol-indole interactions. TIPS alone suffices.

  • For tert-butyl cations : Water and TIPS act as dual scavengers.

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified via gradient elution on C18 columns (5–65% acetonitrile in 0.1% aqueous TFA). High-resolution separation is critical due to the peptide’s hydrophobicity and similar byproducts.

Mass Spectrometry Validation

Electrospray ionization (ESI-MS) confirms molecular weight (expected m/z: 1,842.8 [M+H]+). Discrepancies >0.1 Da necessitate reanalysis under denaturing conditions.

Synthetic Yield and Reproducibility

StepYield (%)Key Parameters
Resin loading982-Chlorotrityl chloride, 0.5 M collidine
Average coupling95HBTU/HOBt, 4 equiv amino acid
Final cleavage85TFA:TIPS:H2O (95:2.5:2.5), 2 h
HPLC purification70C18, 5–65% MeCN over 30 min

Análisis De Reacciones Químicas

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH < 3): Amide bonds remain stable, but indole rings undergo protonation, altering solubility .
  • Neutral/basic conditions (pH 7–9): Slow hydrolysis of terminal amide bonds occurs, releasing indole-3-acetic acid derivatives .

Degradation Pathways

Degradation mechanisms include:

  • Oxidative degradation : Indole rings are susceptible to singlet oxygen or radical-mediated oxidation, forming 3-hydroxyindole derivatives .
  • Hydrolysis : Amide bonds hydrolyze in aqueous buffers (t₁/₂ = 14 days at 37°C, pH 7.4) .

Indole Rings

  • Electrophilic substitution : Reacts with nitrating agents (HNO₃/AcOH) at the C5 position .
  • Alkylation : Methylation (CH₃I, K₂CO₃) occurs at the N1 position, reducing biological activity .

Amide Bonds

  • Nucleophilic cleavage : LiAlH₄ reduces amides to amines, while strong acids (HCl, 6M) hydrolyze them to carboxylic acids .

Carboxylic Acid Groups

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, improving membrane permeability .

Catalytic Reactions

  • Enzymatic hydrolysis : Carboxypeptidases cleave the C-terminal aspartic acid residue (kcat = 0.45 s⁻¹) .
  • Oxidative coupling : Horseradish peroxidase catalyzes dimerization via indole radical intermediates .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies. The compound’s structure allows it to interact with various biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Mechanism of Action
The mechanism of action involves the modulation of signaling pathways related to cell proliferation and apoptosis. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Biochemical Research

Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on several enzymes linked to metabolic disorders. For example, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making it relevant for diabetes research.

Case Study: DPP-IV Inhibition
In a study involving diabetic rat models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls. The findings suggest that the compound may serve as a lead structure for developing new antidiabetic medications.

Structural Biology

Protein-Ligand Interaction Studies
The complex structure of this compound allows for detailed studies on protein-ligand interactions. Using techniques such as X-ray crystallography and molecular docking simulations, researchers have begun to elucidate how this compound binds to its target proteins. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity.

Potential Therapeutic Uses

Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. Preliminary studies indicate that it can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The potential mechanism involves reducing oxidative stress and inflammation within neural tissues.

Data Tables

Application Area Findings References
Anticancer ActivityInduces apoptosis in resistant cancer cells
Enzyme InhibitionInhibits DPP-IV, improves glycemic control
Protein-Ligand InteractionsBinding studies reveal interaction dynamics
Neuroprotective EffectsReduces oxidative stress in neuronal models

Mecanismo De Acción

(4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid exerts its effects by interacting with viral RNA and host cell components. The core protein oligomerizes upon binding to viral RNA, facilitating the formation of the nucleocapsid. This process is orchestrated by both viral and host proteins, which assist in the assembly and release of new viral particles. The peptide’s interaction with cellular membranes is crucial for the assembly pathway of HCV virions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several classes of indole-containing molecules:

  • Benzyl carbamates (e.g., compounds 5–7 in ) : These feature hydroxycarbamoyl and indole groups but lack the extended peptide backbone of the target compound. Their simpler structures enable higher synthetic yields (reported at >90% for intermediates) and better solubility in organic solvents .
  • Cyanoacetamide derivatives (e.g., compounds 13a–b in ): These incorporate sulfamoyl and cyano groups, with hydrazine linkages enabling π-π stacking. However, they lack the peptide diversity and indole multiplicity of the target compound .
  • Peptidomimetics (e.g., compound 6 in ): These include indole and pyrrolidinone moieties but are shorter in chain length, reducing steric hindrance and improving membrane permeability .

Functional and Bioactive Properties

  • Solubility : The target’s carboxylate and amide groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., compound 13a in ). However, its large size and hydrophobic indole groups could limit passive diffusion .
  • Binding Affinity: The indole moieties may enable strong interactions with hydrophobic pockets in enzymes, similar to compound 6 in , which showed nanomolar affinity for proteases .
  • Thermodynamic Stability : highlights the role of hydrogen bonding (e.g., O–H···O) and C–H···π interactions in stabilizing crystal structures. The target’s multiple amide bonds may promote similar intra- and intermolecular interactions, enhancing stability .

Actividad Biológica

The compound designated as (4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid is a complex organic molecule that has been investigated for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.

Synthesis and Chemical Structure

The synthesis of this compound involves multiple steps of organic chemistry, including amide bond formations and modifications to indole and oxoacid moieties. The complexity of its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxic effects on A549 human lung adenocarcinoma cells. The structure-dependent anticancer activity was evaluated using MTT assays, demonstrating that specific substitutions on the indole rings enhance efficacy:

CompoundIC50 (µg/mL)Effectiveness
Compound A63.4Moderate
Compound B21.2High
Compound C38.3Significant

These results indicate that modifications to the indole structure can significantly impact the compound's anticancer potency .

Antimicrobial Activity

In addition to anticancer properties, the compound has been screened for antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. The broth microdilution method was employed to determine minimum inhibitory concentrations (MIC):

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus>128None
Escherichia coli>128None
Candida albicans>128None

These findings suggest that while the compound shows promise in anticancer applications, its antimicrobial efficacy may be limited .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

Anticancer Mechanism:
The anticancer effects are believed to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins and modulation of cell cycle progression. Specifically, compounds with indole moieties have been linked to enhanced apoptotic signaling pathways .

Antimicrobial Mechanism:
The lack of significant antimicrobial activity may be attributed to insufficient interaction with bacterial cell wall synthesis or resistance mechanisms present in tested pathogens .

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

  • Case Study 1: A derivative with a similar structure demonstrated a 50% reduction in cell viability at an IC50 of 24 µg/mL against A549 cells.
  • Case Study 2: Another study reported that modifications to the side chains significantly enhanced activity against resistant strains of bacteria, although this particular compound did not show similar results.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this poly-indole peptide derivative, and what challenges arise during purification?

  • Answer : Synthesis typically involves stepwise solid-phase peptide synthesis (SPPS) due to the compound’s complex backbone and multiple indole-containing residues. Key challenges include:

  • Coupling efficiency : Use of HATU/HOBt as coupling agents to minimize steric hindrance from bulky indole groups .
  • Purification : Reverse-phase HPLC with C18 columns under gradient elution (e.g., 0.1% TFA in acetonitrile/water) is critical. Indole moieties may cause aggregation, requiring extended sonication in DMSO prior to chromatography .
    • Validation : Confirm sequence integrity via MALDI-TOF mass spectrometry and NMR (e.g., 2D HSQC for backbone amide protons) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Answer :

  • Solvent screening : Test solubility in DMSO (primary stock), PBS (pH 7.4), and Tris-HCl (pH 8.5) at 1–10 mM. Indole groups may reduce aqueous solubility; sonication or mild heating (37°C) can improve dispersion .
  • Quantification : Use UV-Vis spectroscopy (λ = 280 nm for indole absorption) to measure concentration post-solubilization. Centrifugation at 14,000 rpm for 10 min removes insoluble aggregates .

Q. What analytical techniques are essential for characterizing structural integrity and stereochemical purity?

  • Answer :

  • Chiral HPLC : Use a Chirobiotic T column to resolve stereoisomers, critical given the compound’s (2S)- and (4S)-configured residues .
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers; indole stacking may induce β-sheet-like signals at 215–230 nm .
  • NMR : 1H-13C HMBC confirms amide linkages and indole side-chain orientations .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., inconsistent IC50 values)?

  • Answer :

  • Source validation : Cross-check compound purity (>95% via HPLC) and batch-to-batch variability (e.g., residual TFA from synthesis affecting assays) .
  • Assay standardization : Use a unified protocol (e.g., ATP-based viability assays with matched cell lines, serum-free conditions to avoid protein binding) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates; outliers may indicate aggregation or solvent artifacts .

Q. What strategies mitigate interference from indole autofluorescence in fluorescence-based binding assays?

  • Answer :

  • Wavelength optimization : Use red-shifted probes (e.g., Cy5 or Alexa Fluor 647) to avoid overlap with indole’s emission peak (~350 nm) .
  • Quenching controls : Include 1 mM ascorbic acid to reduce photo-bleaching or use time-resolved fluorescence (TRF) to exclude short-lived background signals .

Q. How can computational modeling predict interaction sites between this peptide and target proteins?

  • Answer :

  • Docking : Use Rosetta or AutoDock Vina with flexible side-chain sampling for indole residues. Parameterize force fields (e.g., CHARMM36) to account for π-π stacking .
  • MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability; cluster trajectories to identify dominant conformations .

Q. What experimental controls are critical when studying metabolic stability in hepatocyte models?

  • Answer :

  • Matrix controls : Include 0.1% DMSO vehicle and heat-inactivated hepatocytes to distinguish enzymatic vs. non-enzymatic degradation .
  • Stability markers : Co-incubate with verapamil (CYP3A4 inhibitor) or chloroquine (lysosomotropic agent) to identify degradation pathways .

Methodological Challenges and Solutions

Q. Why do LC-MS spectra sometimes show unexpected adducts, and how can these be minimized?

  • Cause : Sodium/potassium adducts ([M+Na]⁺, [M+K]⁺) form during ionization due to residual salts.
  • Solution : Desalt samples via ZipTip C18 pipette tips or dialysis (1 kDa MWCO). Use 0.1% formic acid in mobile phases to suppress adduct formation .

Q. How to address low yields in large-scale synthesis?

  • Optimization steps :

  • Resin choice : Switch from Rink amide to Wang resin for better swelling with polar solvents (e.g., DMF) .
  • Temperature control : Perform coupling steps at 25°C (not 4°C) to enhance reaction kinetics for sterically hindered residues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.